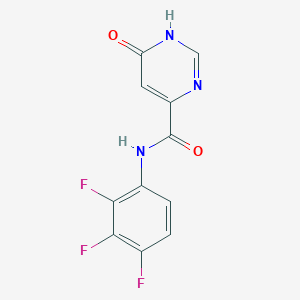
6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide, also known as TFP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFP is a pyrimidine derivative that has a trifluoromethyl group attached to the phenyl ring, which makes it a unique and promising compound for various research studies.
科学的研究の応用
Anti-Inflammatory Pharmacology
Pyrimidine derivatives, including the compound , have been identified to possess potent anti-inflammatory properties . They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them valuable for the development of new anti-inflammatory agents with reduced toxicity.
Neuroprotective and Anti-neuroinflammatory Agents
Recent studies have shown that pyrimidine derivatives can be synthesized into novel compounds with promising neuroprotective and anti-neuroinflammatory properties . These compounds can potentially be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury, making them significant in medical research focused on neuronal function and structure restoration.
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities , including antimicrobial properties . This makes them an important class of compounds in the development of new antimicrobial agents, which can be crucial in the fight against drug-resistant bacteria and other pathogens.
Agricultural Applications
While specific information on the use of this compound in agriculture was not found, pyrimidine derivatives are often explored for their potential use in agrochemicals . Their properties can be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly .
Industrial Chemical Research
In industrial chemical research, pyrimidine derivatives are used as heterocyclic building blocks . They can be utilized in the synthesis of complex organic compounds, which have applications ranging from material science to pharmaceuticals .
Medical Diagnostics
The compound’s derivatives could be explored for use in medical diagnostics . For instance, their interaction with various biological molecules can be studied to develop diagnostic reagents or assays that help in the detection of diseases at a molecular level .
Environmental Impact Studies
Although direct information on the environmental impact of this specific compound is not readily available, the study of pyrimidine derivatives in general includes assessing their environmental footprint . This involves understanding their biodegradability, toxicity, and long-term effects on ecosystems .
Chemical Synthesis and SAR Analysis
Pyrimidine derivatives are pivotal in chemical synthesis and structure-activity relationship (SAR) analysis. They serve as key intermediates in the synthesis of various pharmacologically active molecules. Detailed SAR analysis provides clues for the synthesis of novel analogs with enhanced activities and minimal side effects .
作用機序
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s known that pyrimidine derivatives can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these inflammatory responses.
Biochemical Pathways
The compound’s action appears to involve the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses and inflammation, suggesting that the compound may exert its effects by modulating these processes.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
特性
IUPAC Name |
6-oxo-N-(2,3,4-trifluorophenyl)-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2/c12-5-1-2-6(10(14)9(5)13)17-11(19)7-3-8(18)16-4-15-7/h1-4H,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCLFPUAVWNNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)C2=CC(=O)NC=N2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2899857.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2899859.png)
![N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B2899861.png)
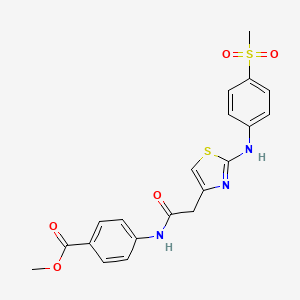
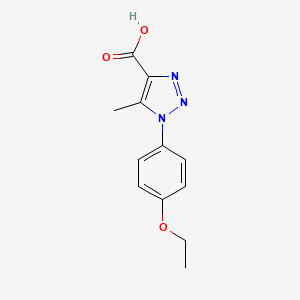
![1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one](/img/structure/B2899866.png)
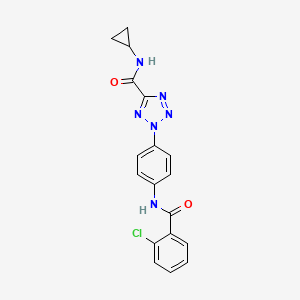
![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)
![Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2899873.png)
![7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2899874.png)
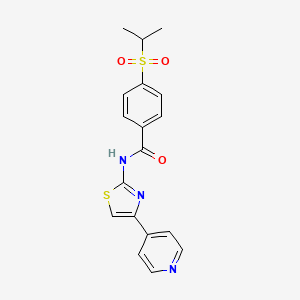
![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2899876.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)